Product packaging for 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid(Cat. No.:CAS No. 1439900-31-8)

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid

Cat. No.: B2981799
CAS No.: 1439900-31-8
M. Wt: 269.138
InChI Key: NSOLDZCHFTXWDM-UHFFFAOYSA-N
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Description

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid ( 1439900-31-8) is a high-purity chemical building block belonging to the class of carboxylic acids and aryl halides . This compound, with a molecular formula of C 12 H 13 BrO 2 and a molecular weight of 269.13 g/mol, is characterized by a cyclobutane ring substituted with an acetic acid moiety and a 3-bromophenyl group . The presence of both the bromine atom on the phenyl ring and the carboxylic acid functional group makes it a versatile intermediate in synthetic organic chemistry. The bromo group is a well-known handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex biaryl or substituted aromatic systems . Meanwhile, the carboxylic acid can undergo various transformations, including amidation or esterification, to generate a diverse array of derivatives. In academic and pharmaceutical research, this compound's value is derived from its unique structure. The cyclobutyl ring introduces significant steric and conformational constraints, which can be leveraged to modulate the properties of resulting molecules. This is particularly valuable in medicinal chemistry, where the incorporation of cyclobutane rings can influence a compound's lipophilicity, metabolic stability, and overall three-dimensional shape, potentially leading to improved affinity for biological targets . While specific biological data for this exact molecule may be limited, structurally related cyclobutane-containing carboxylic acids are investigated as modulators of various biological targets. For instance, similar compounds have been explored as GPR120 modulators, a receptor relevant to metabolic diseases . Therefore, this compound serves as a key synthetic precursor in the development of novel therapeutic candidates and functional materials. This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13BrO2 B2981799 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid CAS No. 1439900-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(3-bromophenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOLDZCHFTXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 1 3 Bromophenyl Cyclobutyl Acetic Acid

Retrosynthetic Analysis of the 2-[1-(3-Bromophenyl)cyclobutyl]acetic Acid Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and the corresponding synthetic operations required to form them.

Key Disconnections and Derived Synthons for the Cyclobutyl-Phenyl and Acetic Acid Moieties

The structure of this compound presents several logical points for disconnection. The primary disconnections are at the C-C bond between the cyclobutane (B1203170) ring and the acetic acid moiety, and the C-C bond between the cyclobutane ring and the bromophenyl group.

A primary retrosynthetic disconnection (path A) involves breaking the bond between the cyclobutane ring and the acetic acid side chain. This leads to a 1-(3-bromophenyl)cyclobutyl synthon and an acetic acid synthon. The cyclobutyl synthon can be represented by a carbocation or a carbanion, depending on the forward synthetic strategy. The acetic acid synthon is conceptually equivalent to an enolate or a haloacetic acid derivative.

Alternatively, a disconnection (path B) can be made at the bond connecting the bromophenyl group to the cyclobutane ring. This would yield a 1-cyclobutylacetic acid synthon and a 3-bromophenyl synthon. This approach would involve the formation of the aryl-cyclobutyl bond at a later stage of the synthesis.

Disconnection PathBond DisconnectedDerived Synthons
Path A Cyclobutyl-CH₂COOH1-(3-bromophenyl)cyclobutyl cation/anion and acetic acid enolate/haloacetate
Path B Phenyl-Cyclobutyl1-Cyclobutylacetic acid derivative and 3-bromophenyl cation/anion/radical

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, several precursor molecules and commercially available starting materials can be identified.

For Path A , the 1-(3-bromophenyl)cyclobutyl synthon could be derived from 1-bromo-3-iodobenzene (B1265593) and a suitable cyclobutanone (B123998) derivative. The acetic acid moiety could be introduced via a nitrile, which can then be hydrolyzed. Therefore, potential starting materials include 3-bromoiodobenzene, cyclobutanone, and a cyanide source.

For Path B , the 1-cyclobutylacetic acid synthon can be prepared from cyclobutanecarboxylic acid or its derivatives. The 3-bromophenyl group could be introduced via a cross-coupling reaction. Starting materials for this route could include cyclobutanecarboxylic acid and a suitable brominating agent or a boronic acid derivative of benzene (B151609).

Direct Synthetic Routes to this compound and Related Analogues

The forward synthesis of this compound can be envisioned through several strategic approaches, focusing on the key steps of forming the cyclobutane ring, introducing the carboxylic acid function, and attaching the bromophenyl group.

Cycloaddition Strategies for Stereoselective Cyclobutane Ring Formation

The construction of the cyclobutane ring is a critical step in the synthesis. [2+2] cycloaddition reactions are powerful methods for forming four-membered rings. thieme-connect.com These reactions can be photochemically or thermally induced and can offer a degree of stereocontrol. acs.orgnih.govharvard.edu For instance, the cycloaddition of an appropriate alkene with a ketene (B1206846) or a ketene equivalent could provide a functionalized cyclobutanone, which can then be further elaborated. The stereochemistry of the final product can often be influenced by the choice of reactants and reaction conditions. nih.gov The inherent ring strain of cyclobutanes makes their synthesis challenging, but also renders them useful synthetic intermediates. rsc.orgnih.gov

Transition-metal catalyzed cyclization reactions also provide a viable route to cyclobutane skeletons. rsc.org Methodologies such as intramolecular nucleophilic cyclization can be employed to construct highly strained ring systems. rsc.org

Cycloaddition StrategyDescriptionPotential Stereoselectivity
[2+2] Photocycloaddition Reaction between two alkene moieties upon UV irradiation to form a cyclobutane ring. rsc.orgCan be stereoselective depending on the substrate orientation in the solid state or with chiral auxiliaries. acs.org
Thermal [2+2] Cycloaddition Reaction of a ketene or keteniminium salt with an alkene to yield a cyclobutanone derivative. nih.govCan provide good stereocontrol, particularly in intramolecular variants. thieme-connect.com
Transition-Metal Catalyzed Cyclization Intramolecular cyclization of a suitably functionalized acyclic precursor catalyzed by a transition metal, such as palladium. rsc.orgRegio- and stereoselectivity can often be controlled by the choice of catalyst and ligands.

Functional Group Interconversions for Carboxylic Acid Formation (e.g., Nitrile Hydrolysis, Ester Saponification)

Once the cyclobutane framework with an appropriate functional handle is in place, the acetic acid moiety can be introduced. A common and effective method is through the hydrolysis of a nitrile group (-CN). Nitriles can be readily introduced via nucleophilic substitution with a cyanide salt. The subsequent hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring heating. chemguide.co.ukbyjus.comlibretexts.org

Alternatively, the carboxylic acid can be obtained from the saponification of an ester. Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. masterorganicchemistry.com This reaction is generally irreversible under basic conditions. masterorganicchemistry.com

MethodReagents and ConditionsProduct
Nitrile Hydrolysis (Acidic) Dilute acid (e.g., HCl, H₂SO₄), heat. chemguide.co.uklibretexts.orgCarboxylic acid and an ammonium (B1175870) salt. byjus.com
Nitrile Hydrolysis (Alkaline) Aqueous base (e.g., NaOH, KOH), heat, followed by acidification. chemguide.co.ukCarboxylate salt (initially), then carboxylic acid.
Ester Saponification Aqueous base (e.g., NaOH, KOH), heat, followed by acidification. masterorganicchemistry.comCarboxylate salt (initially), then carboxylic acid.

Introduction of the Bromophenyl Moiety via Electrophilic Aromatic Substitution or Cross-Coupling

The final key transformation is the introduction of the 3-bromophenyl group. This can be achieved at different stages of the synthesis. If the phenylcyclobutylacetic acid precursor is synthesized first, the bromine atom can be introduced via electrophilic aromatic substitution. Bromination of aromatic rings is a classic example of this reaction, often employing bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. The directing effects of the existing substituent on the benzene ring will determine the position of bromination.

Alternatively, and often with greater control of regiochemistry, the bromophenyl group can be constructed using modern cross-coupling reactions. unistra.frnobelprize.org Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, are powerful tools for forming carbon-carbon bonds between an aryl halide (or triflate) and an organoboron or organozinc reagent, respectively. nobelprize.org For the synthesis of the target molecule, a coupling reaction between a cyclobutylacetic acid derivative bearing a suitable coupling partner (e.g., a boronic acid) and 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene could be employed.

MethodDescriptionKey Reagents
Electrophilic Aromatic Bromination Direct bromination of a phenyl-containing intermediate.Br₂, Lewis acid (e.g., FeBr₃).
Suzuki Coupling Palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. nobelprize.orgPd catalyst, base, aryl boronic acid, aryl halide.
Negishi Coupling Palladium-catalyzed reaction of an organozinc reagent with an aryl halide. nobelprize.orgPd catalyst, organozinc reagent, aryl halide.
Kumada Coupling Palladium- or nickel-catalyzed reaction of a Grignard reagent with an aryl halide.Pd or Ni catalyst, Grignard reagent, aryl halide.

Enantioselective and Diastereoselective Synthesis of Cyclobutyl-Containing Acids

The stereochemical configuration of this compound can significantly influence its biological activity. Therefore, the development of enantioselective and diastereoselective synthetic routes is of paramount importance.

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective functionalization of cyclobutane rings. For instance, palladium(II)-catalyzed enantioselective C(sp³)–H arylation of cyclobutyl carboxylic amides using chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands has been reported. nih.govnih.gov This method allows for the direct introduction of an aryl group onto the cyclobutane ring with high enantioselectivity. Although the substrate in these studies is an amide, this approach could be adapted for the synthesis of enantioenriched precursors to this compound.

Another strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed featuring this key step, where the diastereoselectivity is controlled by the reaction temperature. acs.org Such methods, which establish the relative stereochemistry of substituents on the cyclobutane ring, are crucial for constructing specific diastereomers of the target molecule.

Furthermore, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition to cyclobutenes. rsc.orgrsc.org This approach could potentially be adapted to introduce other functionalities and establish the desired stereochemistry in precursors to the target acid.

Method Key Features Potential Application
Pd(II)-Catalyzed Enantioselective C–H ArylationUtilizes chiral MPAO ligands; direct arylation of cyclobutane C-H bonds. nih.govnih.govEnantioselective introduction of the 3-bromophenyl group.
Diastereoselective ReductionReduction of a cyclobutylidene Meldrum's acid derivative. acs.orgControl of relative stereochemistry of substituents on the cyclobutane ring.
Sulfa-Michael AdditionDiastereoselective and enantioselective addition to cyclobutenes. rsc.orgrsc.orgStereocontrolled introduction of functional groups for further elaboration.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a variety of advanced techniques that can be applied to the synthesis of this compound, aiming for higher efficiency, sustainability, and molecular complexity.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for green and sustainable synthesis. researchgate.netresearchgate.net These solvent-free or low-solvent methods can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-based synthesis. researchgate.netnih.gov Ball milling is a common technique used in mechanochemical synthesis. semanticscholar.org This approach could be explored for various steps in the synthesis of this compound, such as the formation of carbon-carbon bonds, potentially offering a more environmentally friendly production route. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. libretexts.orgnobelprize.org The synthesis of the 1-(3-bromophenyl)cyclobutyl moiety can be envisioned through several palladium-catalyzed pathways. For instance, a Heck-type reaction could couple a cyclobutene (B1205218) derivative with 1-bromo-3-iodobenzene. mdpi.com

Alternatively, a Suzuki-Miyaura coupling could be employed, reacting a cyclobutylboronic acid or ester with a 1,3-dibromobenzene derivative. libretexts.org The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a robust method for constructing the core structure of the target molecule. nobelprize.org Palladium-catalyzed reactions have also been used to synthesize various substituted cyclobutanes, demonstrating the feasibility of this approach for creating the desired bromophenyl-cyclobutyl system. organic-chemistry.orgkyoto-u.ac.jp

Beyond palladium, other transition metals can catalyze crucial bond-forming reactions. Copper-catalyzed Ullmann-type reactions, for example, are well-established methods for forming carbon-heteroatom bonds and could be relevant for introducing or modifying substituents on the bromophenyl ring. rsc.org The choice of ligand is often critical for the success of these reactions. nih.gov

Furthermore, metal-catalyzed cross-coupling reactions using organo-alkali metal reagents, such as organolithium compounds, offer alternative pathways for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions can be highly efficient and selective. The development of new catalytic systems continues to expand the toolbox for organic chemists, providing novel and powerful methods for the synthesis of complex molecules like this compound. rsc.orgnumberanalytics.com

Catalyst System Reaction Type Potential Application
Palladium ComplexesHeck, Suzuki-Miyaura, Sonogashira libretexts.orgmdpi.comnih.govFormation of the C-C bond between the bromophenyl and cyclobutyl moieties.
Copper ComplexesUllmann-type coupling rsc.orgFormation of C-heteroatom bonds on the aromatic ring.
Nickel ComplexesCross-coupling reactions nih.govAlternative to palladium for C-C bond formation.

Derivatization Strategies of this compound

The carboxylic acid functional group in this compound is a versatile handle for further chemical modifications. However, its reactivity often necessitates protection during other synthetic steps. oup.com Esterification is a common strategy for protecting carboxylic acids. slideshare.netresearchgate.net

The choice of ester depends on the desired stability and the conditions required for its subsequent removal. libretexts.org For instance, methyl or ethyl esters can be formed via Fischer esterification under acidic conditions, typically using a large excess of the corresponding alcohol. masterorganicchemistry.comchemguide.co.uk For substrates that are sensitive to acidic conditions, alternative methods are available. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for forming esters under mild conditions, including those of sterically hindered carboxylic acids. organic-chemistry.orgrsc.org This method is particularly useful for synthesizing tert-butyl esters, which can be cleaved under acidic conditions that are orthogonal to the cleavage of many other protecting groups. commonorganicchemistry.com Various other catalysts and conditions have been developed for the esterification of sterically hindered acids, providing a range of options for protecting the carboxylic acid in this compound. nih.govgoogle.comresearchgate.net

Esterification Method Reagents Key Features
Fischer EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.comchemguide.co.ukEquilibrium reaction driven by excess alcohol; suitable for simple alcohols.
Steglich EsterificationAlcohol, DCC, DMAP (catalyst) organic-chemistry.orgrsc.orgMild conditions; suitable for acid-sensitive and sterically hindered substrates.
Dried Dowex H+/NaICarboxylic acid, Alcohol, Dowex H+, NaI nih.govMild conditions; simple product isolation.

Amide Bond Formation and Peptide Conjugation

The carboxylic acid moiety of this compound is a key functional handle for derivatization, most notably through the formation of amide bonds. This transformation is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry. ucl.ac.uk Amidation allows for the direct coupling of the core scaffold to a vast library of primary and secondary amines, leading to the generation of diverse and complex molecules.

Standard amidation procedures typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. This is commonly achieved using stoichiometric quantities of coupling reagents. ucl.ac.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or propylphosphonic acid anhydride (B1165640) (T3P) are widely used due to their efficiency and the mild conditions required for the reaction. ucl.ac.ukspringernature.com The choice of reagent and solvent can be optimized to suit the specific amine being coupled.

Beyond simple amines, this methodology extends to the conjugation of the molecule to peptides. Peptide-drug conjugates (PDCs) are an important class of therapeutics where a small molecule is attached to a peptide, which can modulate its pharmacological profile or target it to specific tissues or cells. mdpi.com The carboxylic acid of this compound can be coupled to the N-terminus of a peptide or to the side chain of an amino acid residue containing a free amine group, such as lysine. This conjugation is typically achieved using the same amide bond forming reagents utilized for simpler amines. mdpi.com

The table below outlines representative conditions for the formation of amides from a carboxylic acid, which are applicable to this compound.

Amine SubstrateCoupling ReagentBaseSolventTypical Yield (%)
Primary Aliphatic AmineEDC/HOBtDIPEADMF/DCM80-95
Secondary Aliphatic AmineHATUDIPEADMF75-90
Aniline DerivativeT3PPyridineEthyl Acetate70-85
Peptide N-terminusEDC/HOBtDIPEADMF/Water60-80

Data is representative of standard amidation reactions and may vary based on specific substrates and conditions.

Transformations at the Bromine Moiety for Diversification and Further Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile anchor point for a variety of transition metal-catalyzed cross-coupling reactions. sci-hub.se These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the parent molecule. The bromo-substituent is particularly well-suited for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura coupling is one of the most prominent methods used for this purpose. It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. inventivapharma.comresearchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom. inventivapharma.commdpi.com The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific coupling partners. princeton.edunih.gov For instance, the coupling of this compound with phenylboronic acid would yield 2-[1-(3-biphenyl)cyclobutyl]acetic acid.

Other important transformations include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, installing an alkynyl group.

Heck Coupling: This involves the reaction with an alkene to form a new carbon-carbon bond, typically resulting in a styrenyl derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.

These cross-coupling reactions are highly valued for their functional group tolerance, often allowing the carboxylic acid moiety to remain intact without the need for a protecting group, thus simplifying synthetic sequences.

The following table summarizes various cross-coupling reactions applicable to the bromine moiety of this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Na₂CO₃ / K₃PO₄Toluene/Water or Dioxane/Water
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N / DIPEATHF / DMF
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF / Acetonitrile
Buchwald-HartwigAmine/AmidePd₂(dba)₃ / BINAPNaOtBuToluene / Dioxane

Reaction conditions are generalized and require optimization for specific substrates.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton (1H) NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

Proton NMR (1H NMR) spectroscopy offers insights into the electronic environment of each proton and their spatial relationships. In the case of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid, the spectrum would exhibit distinct signals corresponding to the aromatic, cyclobutyl, and acetic acid protons.

The protons on the 3-bromophenyl group are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the bromine substituent, these protons will show complex splitting patterns arising from spin-spin coupling. The protons of the cyclobutyl ring would likely resonate in the aliphatic region (δ 1.5-2.5 ppm), with their chemical shifts and multiplicities influenced by their diastereotopic nature and coupling to adjacent protons. The methylene (B1212753) protons of the acetic acid moiety would likely appear as a singlet or a multiplet depending on their magnetic equivalence, typically in the range of δ 2.0-3.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift (δ 10-12 ppm).

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.2 - 7.5 Multiplet -
Acetic Acid CH2 2.6 Singlet -
Cyclobutyl-H 1.8 - 2.4 Multiplet -
Carboxylic Acid-OH 11.5 Broad Singlet -

Note: This is a representative table based on chemical principles. Actual experimental values may vary.

Carbon-13 (13C) NMR Spectral Interpretation for Carbon Framework Assignment

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbon atom of the carboxylic acid group is expected to be the most downfield signal (δ 170-180 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The quaternary carbon of the cyclobutyl ring attached to the phenyl group would appear around δ 40-50 ppm, while the other cyclobutyl carbons and the methylene carbon of the acetic acid would be found further upfield in the aliphatic region (δ 20-40 ppm).

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O 175
Aromatic C-Br 122
Aromatic C-H 125 - 135
Aromatic C-quaternary 145
Cyclobutyl C-quaternary 45
Acetic Acid CH2 40
Cyclobutyl CH2 20 - 30

Note: This is a representative table based on chemical principles. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the cyclobutyl ring and to correlate the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the phenyl ring, the cyclobutyl ring, and the acetic acid moiety. For instance, correlations would be expected between the protons of the acetic acid's methylene group and the quaternary carbon of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the cyclobutyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Carboxylic Acid, Aromatic Ring, and Cyclobutyl Ring Systems

The IR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its constituent functional groups.

Carboxylic Acid: A very broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm-1 corresponding to the C=O (carbonyl) stretching vibration.

Aromatic Ring: C-H stretching vibrations would appear just above 3000 cm-1. C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1450-1600 cm-1 region. Out-of-plane C-H bending vibrations in the 680-900 cm-1 range would provide information about the substitution pattern of the benzene (B151609) ring.

Cyclobutyl Ring: C-H stretching vibrations of the CH2 groups in the cyclobutyl ring would be observed in the 2850-2960 cm-1 region. CH2 bending (scissoring) vibrations would be expected around 1450-1470 cm-1.

Table 3: Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm-1)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Aliphatic (Cyclobutyl & Acetic) C-H Stretch 2850 - 2960

Note: This is a representative table based on chemical principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and aspects of the structure.

For this compound (C12H13BrO2), the molecular weight is approximately 284.02 g/mol for the 79Br isotope and 286.02 g/mol for the 81Br isotope. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M+) due to the presence of bromine, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH2COOH, 59 Da). Cleavage of the cyclobutyl ring could also lead to characteristic fragment ions. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Identity
284/286 [M]+ (Molecular Ion)
239/241 [M - COOH]+
225/227 [M - CH2COOH]+

Note: This is a representative table based on chemical principles. Actual experimental values may vary.

Based on the available search results, there is no specific experimental data for the chemical compound “2-[1- (3-Bromophenyl)cyclobutyl]acetic acid”. Consequently, it is not possible to provide a detailed article focusing on the advanced spectroscopic characterization of this specific molecule as requested in the prompt.

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Computational Chemistry and Theoretical Investigations of 2 1 3 Bromophenyl Cyclobutyl Acetic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a cost-effective and reliable procedure for studying the physical properties of molecules. jocpr.com Calculations for analogous compounds like 3-Bromophenylacetic acid have been successfully performed using DFT with the B3LYP method and a 6-311++G(d,p) basis set to optimize molecular structure and predict spectroscopic features. researchgate.netresearchgate.net

The first step in a computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. The structure consists of several key components: a 3-bromophenyl group, a cyclobutyl ring, and an acetic acid moiety.

The geometry around the sp³ hybridized carbons of the cyclobutyl ring and the acetic acid's ethyl bridge is expected to be tetrahedral, with bond angles around 109.5°. youtube.comyoutube.com The sp² hybridized carbons of the phenyl ring and the carboxyl group will adopt a trigonal planar geometry with bond angles of approximately 120°. youtube.comyoutube.com Due to free rotation around the single bonds connecting the substituent groups, the molecule can exist in various conformations. DFT calculations are essential to explore this conformational landscape and identify the global minimum energy structure, which represents the most probable conformation of the molecule.

Table 1: Predicted Geometrical Parameters for Key Structural Moieties This table is predictive, based on the principles of VSEPR theory and data from analogous structures.

Structural FeatureAtom(s)HybridizationPredicted GeometryPredicted Bond Angle (°)
Phenyl RingAromatic Carbonssp²Trigonal Planar~120
Cyclobutyl RingRing Carbonssp³Tetrahedral (puckered)~90 (internal), ~109.5 (external)
Carboxylic AcidCarboxyl Carbonsp²Trigonal Planar~120
Acetic Acid ChainMethylene (B1212753) Carbonsp³Tetrahedral~109.5

Vibrational Frequency Calculations and Comparison with Experimental IR Data

Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. chem-soc.si Following geometry optimization, harmonic vibrational frequencies can be computed at the same level of theory. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be compared with experimental data to confirm the molecular structure. chem-soc.sinih.gov

For this compound, the vibrational spectrum would be characterized by several key stretching and bending modes. The most prominent would be the C=O stretching vibration of the carboxylic acid group, typically observed in the 1690–1750 cm⁻¹ region for a protonated acid. nih.gov Other significant vibrations include the broad O-H stretch, C-O stretching, C-Br stretching, and various C-H stretches and bends associated with the aromatic and aliphatic parts of the molecule. Theoretical calculations allow for a detailed assignment of each vibrational mode.

Table 2: Predicted Vibrational Frequencies for this compound Based on Acetic Acid Analogues Frequencies are based on typical values for the functional groups and data from related compounds. nist.govrasayanjournal.co.in

Vibrational ModeFunctional GroupTypical Experimental Range (cm⁻¹)Predicted Scaled DFT Value (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)~3100
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000~3050
C-H Stretch (Aliphatic)Cyclobutyl & CH₂3000 - 2850~2950
C=O StretchCarboxylic Acid1750 - 1690~1720
C-C Stretch (Aromatic)Phenyl Ring1600 - 1450~1500
C-O StretchCarboxylic Acid1320 - 1210~1250
C-Br StretchBromophenyl680 - 515~600

Theoretical NMR Chemical Shift Calculations and Validation against Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a valuable method for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical values can then be compared to experimental spectra for validation.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on general principles and experimental data from 3-Bromophenylacetic acid. chemicalbook.com

Proton TypeEnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid-COOH10 - 12
Aromatic-C₆H₄Br7.1 - 7.5
Methylene-CH₂COOH~3.5
AliphaticCyclobutyl Ring1.8 - 2.5

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. fiveable.mesapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energies and spatial distributions of these orbitals provide critical information about the electronic properties and reactivity of a molecule.

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net For this compound, DFT calculations would reveal the energy levels and electron density distributions of these orbitals.

It is predicted that the HOMO would be primarily localized on the electron-rich π-system of the 3-bromophenyl ring. The LUMO, conversely, is likely to be distributed over the π* anti-bonding orbitals of the phenyl ring and potentially the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A study on the similar compound 3-Bromophenylacetic acid calculated a HOMO-LUMO gap of 4.4437 eV. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Properties for Analogous 3-Bromophenylacetic Acid Data from a B3LYP/6-311++G(d,p) level of theory. researchgate.net

ParameterEnergy (eV)
E(HOMO)-6.6573
E(LUMO)-2.2136
ΔE (HOMO-LUMO Gap)4.4437

Implications for Chemical Reactivity, Electron Transfer, and Stability

The HOMO-LUMO gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net

The calculated gap of 4.4437 eV for the analog 3-Bromophenylacetic acid suggests that this compound is likely a relatively stable compound. researchgate.net The spatial distribution of the frontier orbitals dictates the molecule's reactive sites. The localization of the HOMO on the bromophenyl ring indicates that this region is the most probable site for electrophilic attack. The distribution of the LUMO suggests that nucleophilic attack would likely target the phenyl ring or the carboxyl carbon. This FMO analysis provides a theoretical foundation for predicting how the molecule will behave in various chemical reactions.

Natural Bond Orbital (NBO) Analysis

Investigation of Intramolecular Charge Transfer and Delocalization Effects

Intramolecular charge transfer and electron delocalization are fundamental to understanding a molecule's reactivity and electronic properties. NBO analysis quantifies these phenomena by examining the interactions between filled "donor" orbitals and vacant "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.

In a molecule like this compound, significant delocalization is expected. Key interactions would involve the transfer of electron density from the lone pairs (LP) of the oxygen and bromine atoms to the anti-bonding orbitals (π* or σ) of the phenyl ring and the carbonyl group. For instance, the interaction between a lone pair on the carbonyl oxygen, LP(O), and the anti-bonding π(C-C) orbitals of the aromatic ring contributes to the electronic communication across the molecule. Similarly, delocalization occurs from the π orbitals of the phenyl ring to the π* orbital of the C=O bond. These charge transfer events are crucial in stabilizing the molecule.

A representative summary of potential NBO interactions and their stabilization energies for a similar structure is presented below.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π (C1-C2) phenylπ* (C3-C4) phenyl~20.5
π (C=O)π* (C-C) phenyl~5.2
LP (O) carbonylσ* (C-O) acid~28.7
LP (Br)σ* (C-C) phenyl~1.8

This is an interactive data table. You can sort and filter the data as needed.

Assessment of Hyperconjugative Interactions

Within the structure of this compound, several hyperconjugative interactions are anticipated. For example, the delocalization of electron density from the σ(C-C) bonds of the cyclobutyl ring into the anti-bonding σ*(C-C) orbitals of the adjacent phenyl ring or acetic acid moiety would contribute to conformational stability. The NBO method calculates the second-order perturbation energy, E(2), which quantifies the strength of these interactions. Higher E(2) values signify a more intense and stabilizing interaction. These interactions are critical for determining the preferred spatial arrangement of the molecule's constituent parts.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-poor regions.

Identification of Electrophilic and Nucleophilic Sites for Reaction Prediction

The MEP map uses a color spectrum to represent different potential values. Regions of negative potential, typically colored red, are electron-rich and serve as sites for electrophilic attack (nucleophilic centers). Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack (electrophilic centers). researchgate.net

For this compound, the MEP map would reveal the following key features:

Nucleophilic Sites: The most intense negative potential (deep red) would be located on the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors.

Electrophilic Sites: The highest positive potential (deep blue) would be found on the acidic hydrogen of the hydroxyl group, making it the primary site for deprotonation by a base. The hydrogen atoms on the aromatic ring would also exhibit a positive potential.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics and photonics. Computational methods can predict the NLO behavior of a molecule by calculating its polarizability and hyperpolarizability.

Calculation of Linear Polarizability and First-Order Hyperpolarizability

The NLO response of a molecule is primarily described by its linear polarizability (α) and first-order hyperpolarizability (β). Linear polarizability measures the linear response of the molecular electron cloud to an electric field, while the first-order hyperpolarizability quantifies the second-order, or non-linear, response. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov

A large β value is often associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the bromophenyl group can act as part of the conjugated system, and the carboxylic acid group has electron-withdrawing character, facilitating charge transfer and potentially giving rise to a notable NLO response. The total first-order hyperpolarizability (β_total) is calculated from its individual tensor components. For context, these values are often compared to a standard NLO material like urea (B33335). nih.gov

Below is a table of theoretically calculated NLO properties for a molecule with similar functional groups.

PropertyCalculated Value (esu)
Linear Polarizability
α_xx~32.4 x 10⁻²⁴
α_yy~25.1 x 10⁻²⁴
α_zz~18.9 x 10⁻²⁴
⟨α⟩ (Mean Polarizability) ~25.5 x 10⁻²⁴
First-Order Hyperpolarizability
β_x~-5.8 x 10⁻³⁰
β_y~2.1 x 10⁻³⁰
β_z~-0.9 x 10⁻³⁰
β_total ~6.2 x 10⁻³⁰

This is an interactive data table. You can sort and filter the data as needed.

The calculated hyperpolarizability of such a molecule would likely be significantly greater than that of urea (β ≈ 0.37 x 10⁻³⁰ esu), indicating its potential as a viable NLO material. nih.gov

Mechanistic Insights from Quantum Chemical Studies

Quantum chemical studies serve as a powerful "computational microscope" to visualize and understand the intricate dance of electrons and nuclei during a chemical reaction. For a molecule like this compound, with its distinct structural motifs—a substituted aromatic ring, a strained cyclobutane (B1203170) ring, and a carboxylic acid group—quantum chemical calculations can provide profound mechanistic insights into its potential transformations. These studies typically employ methods like Density Functional Theory (DFT) to model the electronic structure and predict the energetic landscape of a reaction.

A primary goal of quantum chemical investigations is to map out the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. By exploring this surface, chemists can identify the most likely pathways a reaction will follow, moving from reactants to products.

For this compound, several reaction types could be envisaged and computationally explored:

Electrophilic Aromatic Substitution: The bromophenyl ring is a key site for electrophilic attack. Theoretical studies can model the substitution at the ortho, meta, and para positions relative to the existing substituents (the bromo and cyclobutylacetic acid groups) to predict the regioselectivity of reactions like nitration or further halogenation. libretexts.org These calculations would involve identifying the transition state structures for the formation of the sigma complex (arenium ion) intermediate for each possible substitution pattern. pressbooks.pubfiveable.me The geometry of these transition states, including bond lengths and angles of the incoming electrophile and the breaking C-H bond, can be precisely determined.

Reactions involving the Carboxylic Acid Group: The acetic acid moiety can undergo various transformations, such as esterification or amidation. While these are standard organic reactions, computational studies can shed light on the catalytic role of acids or bases by modeling the proton transfer steps and the tetrahedral intermediates. For more complex reactions like decarboxylative cyclizations, computational modeling can be crucial in understanding the formation of radical or ionic intermediates. organic-chemistry.orgresearchgate.net

Cyclobutane Ring Opening: The strained four-membered ring of the cyclobutane moiety is susceptible to ring-opening reactions under certain conditions (e.g., thermal or photochemical). pharmaguideline.com Quantum chemical calculations can model the concerted or stepwise pathways for this process, identifying the biradical intermediates that are often involved. arxiv.org The transition state structures would reveal the extent of bond breaking in the cyclobutane ring.

The table below illustrates the types of stationary points on a potential energy surface that would be computationally characterized for a hypothetical reaction of this compound.

Stationary PointDescriptionKey Computational Outputs
Reactant The starting molecule, this compound, and any other reacting species.Optimized geometry, electronic energy, vibrational frequencies.
Intermediate A local minimum on the PES, representing a transient species formed during the reaction.Optimized geometry, electronic energy, vibrational frequencies.
Transition State A saddle point on the PES, representing the highest energy point along the reaction coordinate.Optimized geometry with one imaginary frequency, electronic energy.
Product The final molecule(s) formed after the reaction.Optimized geometry, electronic energy, vibrational frequencies.

Once the reactants, transition states, and products have been located on the potential energy surface, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state is the activation energy (Ea) . This is a critical parameter as it governs the rate of a chemical reaction; a higher activation energy corresponds to a slower reaction rate.

In the context of this compound, computational chemists could, for example, investigate a hypothetical intramolecular cyclization reaction where the carboxylic acid group attacks the aromatic ring. This would likely proceed through several steps:

Activation of the carboxylic acid (e.g., formation of an acylium ion).

Electrophilic attack on the aromatic ring to form a carbocation intermediate.

Deprotonation to restore aromaticity and form the final product.

Quantum chemical calculations would determine the activation energy for each of these steps. By comparing these activation energies, the rate-limiting step could be identified. This information is invaluable for optimizing reaction conditions in a laboratory setting. For instance, if the first step is rate-limiting, efforts could be focused on finding a more efficient catalyst for the acid activation.

The following table provides a hypothetical example of calculated activation energies for a multi-step reaction involving this compound, illustrating how the rate-limiting step is determined.

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
Step 1 Formation of an activated intermediate from the carboxylic acid.15.2
Step 2 Intramolecular electrophilic attack on the bromophenyl ring.25.8
Step 3 Deprotonation to yield the final cyclized product.5.1

In this hypothetical scenario, Step 2 would be the rate-limiting step due to its significantly higher activation energy.

Reactivity and Mechanistic Organic Chemistry of 2 1 3 Bromophenyl Cyclobutyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several important transformations, including esterification, amidation, and decarboxylation.

Esterification: The conversion of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid to its corresponding esters can be efficiently achieved through Fischer esterification. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to furnish the amide. Alternatively, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under reflux conditions. scispace.comresearchgate.net

A representative table of conditions for esterification and amidation is provided below:

TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux2-[1-(3-Bromophenyl)cyclobutyl]acetate
AmidationAmine, Coupling Agent (e.g., DCC, EDC), Solvent (e.g., THF, DMF)N-substituted-2-[1-(3-Bromophenyl)cyclobutyl]acetamide
Amidation (Boric Acid Catalyzed)Amine, Boric Acid, Toluene, RefluxN-substituted-2-[1-(3-Bromophenyl)cyclobutyl]acetamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple alkyl carboxylic acids. However, specific methodologies can be employed. For arylacetic acids, oxidative decarboxylation presents a viable pathway. chemrevlett.com This can be achieved using various reagents, including copper catalysts in the presence of an oxidant like molecular oxygen. chemrevlett.comorganic-chemistry.org The mechanism is thought to involve the formation of a copper carboxylate species, which then undergoes decarboxylation and subsequent oxidation to yield a product where the carboxylic acid is replaced. chemrevlett.com Additionally, some decarboxylation methods are facilitated by radical mechanisms, often initiated by photolysis or the use of specific radical initiators. organic-chemistry.org It is important to note that the thermal decarboxylation of simple acetic acids generally requires high temperatures. usgs.gov

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a key handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is generally feasible on aryl halides that are activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orgpressbooks.pub In the case of this compound, the bromine is in the meta position relative to the cyclobutylacetic acid substituent. This substituent is not a strong electron-withdrawing group, and therefore, the aromatic ring is not sufficiently activated for a classical SNAr reaction to occur under standard conditions. libretexts.org For SNAr to proceed, the nucleophile must attack the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex, a process that is energetically unfavorable without the presence of potent activating groups. pressbooks.pubnih.gov

The bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds. The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a base and typically a palladium catalyst. fu-berlin.de The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to give the product and regenerate the catalyst. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions:

ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiBoronic acid or esterPd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)Base (e.g., K₂CO₃, Cs₂CO₃)Solvent (e.g., Toluene, Dioxane, DMF)
SonogashiraTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, piperidine)Solvent (e.g., THF, DMF)
HeckAlkenePd catalyst (e.g., Pd(OAc)₂, Pd/C)Base (e.g., Et₃N, K₂CO₃)Solvent (e.g., DMF, Acetonitrile)

Transformations of the Cyclobutyl Ring System

The cyclobutyl ring in this compound is generally stable under many reaction conditions. However, under specific circumstances, transformations involving the ring can occur. These can include ring-opening reactions, which are often driven by the release of ring strain. researchgate.netresearchgate.net For instance, certain catalytic systems or reaction conditions can promote the cleavage of the C-C bonds within the cyclobutane (B1203170) ring. Additionally, functionalization of the cyclobutyl ring itself, for example through C-H activation, represents a modern synthetic approach to modify such carbocyclic systems. nih.gov However, these transformations often require specific directing groups and specialized catalysts. The development of stereoselective syntheses involving cyclobutane derivatives is also an active area of research, often utilizing chiral precursors to control the stereochemistry of subsequent transformations. doi.org

Ring Opening and Ring Expansion Reactions

The significant ring strain of the cyclobutane core, a consequence of non-ideal bond angles, makes it susceptible to reactions that lead to less strained five- or six-membered rings, or to acyclic products. mdpi.com

Ring Expansion:

A prominent reaction pathway for compounds containing a cyclobutylcarbinyl moiety (a carbon substituent on the cyclobutane ring) involves a one-carbon ring expansion to a cyclopentyl system. This transformation is often facilitated by the formation of a carbocation adjacent to the ring. In the case of this compound, protonation of the carboxylic acid hydroxyl group followed by loss of water, or protonation of the aromatic ring under strongly acidic conditions, could potentially lead to a carbocationic intermediate.

The generally accepted mechanism for such a ring expansion involves the migration of one of the cyclobutane C-C bonds to the adjacent carbocationic center. This concerted process relieves ring strain and results in the formation of a more stable cyclopentyl carbocation. The presence of the 3-bromophenyl group at the C1 position is expected to influence the regioselectivity of this rearrangement. Theoretical studies and experimental observations on related systems suggest that the migration of the C1-C2 bond would be favored, leading to a cyclopentyl cation stabilized by the adjacent aryl group. stackexchange.com Subsequent reaction with a nucleophile would yield a substituted cyclopentane (B165970) derivative.

Table 1: Plausible Ring Expansion Products

Starting MaterialReaction ConditionsMajor Product
This compoundStrong Acid (e.g., H₂SO₄)2-(3-Bromophenyl)cyclopentanecarboxylic acid derivatives

Ring Opening:

Under different conditions, particularly those involving radical or transition-metal-catalyzed pathways, the cyclobutane ring can undergo cleavage. For instance, nickel-catalyzed reactions of tert-cyclobutanols with aryl boronic acids have been shown to lead to either ring-contraction or ring-opening/isomerization products, depending on the nature of the boronic acid. rsc.org This highlights the subtle electronic factors that can dictate the reaction outcome. For this compound, radical-mediated ring opening could potentially be initiated by abstraction of a hydrogen atom from the acetic acid side chain, leading to a radical that could induce ring fragmentation.

Acid-Catalyzed and Base-Catalyzed Reactions

Acid-Catalyzed Reactions:

As discussed in the context of ring expansion, strong acids are likely to promote carbocation-mediated rearrangements. The carboxylic acid functional group can be protonated, facilitating either esterification with an alcohol or, under harsher conditions, dehydration and subsequent rearrangement. The aromatic ring can also undergo electrophilic substitution, although the bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions relative to itself.

Base-Catalyzed Reactions:

Under basic conditions, the primary reaction will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This would increase the compound's solubility in aqueous media. Stronger bases could potentially deprotonate the α-carbon of the acetic acid moiety, forming an enolate. This enolate could then participate in various C-C bond-forming reactions, such as alkylations or aldol-type condensations. These reactions would proceed while preserving the cyclobutane ring, provided the conditions are not harsh enough to induce elimination or other ring-degrading processes.

Table 2: Summary of Potential Reactivity

Reaction TypeCatalyst/ReagentProbable Outcome
Ring ExpansionStrong AcidFormation of cyclopentane derivatives
EsterificationAcid catalyst, AlcoholFormation of the corresponding ester
Enolate FormationStrong Base (e.g., LDA)Formation of an enolate at the α-carbon
AlkylationBase, Alkyl halideAlkylation at the α-carbon of the acetic acid

Applications As a Synthetic Intermediate and Building Block in Organic Chemistry

Role in the Convergent and Divergent Synthesis of Complex Organic Molecules

The distinct functionalities of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid make it an ideal substrate for both convergent and divergent synthetic strategies, which are cornerstones of modern organic synthesis for improving efficiency and generating molecular diversity.

Divergent Synthesis: More significantly, the compound serves as an excellent starting point for divergent synthesis. From this single, common intermediate, a wide array of analogues can be generated by selectively modifying its reactive sites. acs.org

The Bromophenyl Group: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the meta-position of the phenyl ring, creating a library of derivatives.

The Acetic Acid Group: The carboxylic acid moiety can be readily converted into other functional groups, including esters, amides, alcohols, or ketones. Coupling with a diverse set of amines or alcohols can generate large amide or ester libraries, respectively.

This divergent approach, starting from a common core, is highly efficient for exploring chemical space, particularly in the context of drug discovery and materials science. researchgate.net

Utilization as a Chiral Building Block in Asymmetric Synthesis

The central cyclobutane (B1203170) ring of this compound contains a quaternary carbon atom (the carbon atom to which both the phenyl ring and the acetic acid side chain are attached). If prepared and resolved into its individual enantiomers, this compound can serve as a valuable chiral building block for asymmetric synthesis. Chiral cyclobutanes are important structural motifs found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net

The synthesis of enantiomerically pure forms of this compound could be achieved through several established methods:

Chiral Resolution: A racemic mixture of the acid can be resolved by forming diastereomeric salts with a chiral amine, followed by separation through crystallization.

Asymmetric Catalysis: An enantioselective synthesis could be developed, for example, through a catalytic asymmetric [2+2] cycloaddition to form the cyclobutane ring with a high degree of stereocontrol. researchgate.net

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of the cyclobutane ring formation, with the auxiliary being removed in a subsequent step.

Once obtained in enantiopure form, these chiral building blocks can be incorporated into larger, complex target molecules, ensuring the correct three-dimensional orientation required for specific biological interactions. nih.govdocumentsdelivered.com

Development of New Synthetic Methodologies Leveraging the Unique Features of the Cyclobutyl-Acetic Acid Scaffold

The cyclobutyl-acetic acid scaffold possesses unique structural and electronic properties that can be exploited in the development of novel synthetic methodologies. The inherent ring strain of the cyclobutane core, while less than that of cyclopropane, is significant enough to drive a variety of ring-opening and ring-expansion reactions. researchgate.net

For example, under specific thermal, photochemical, or transition-metal-catalyzed conditions, the four-membered ring can be selectively opened to yield functionalized acyclic structures or expanded to form five- or six-membered rings, such as cyclopentanes or cyclohexanes. The presence of the bromophenyl and acetic acid groups can influence the regioselectivity and stereoselectivity of these transformations, providing access to complex carbocyclic frameworks that are otherwise difficult to synthesize. researchgate.net This makes the scaffold a useful tool for chemists seeking to develop new routes to diverse molecular skeletons.

Scaffold for Structure-Activity Relationship (SAR) Studies of Analogue Synthesis

In medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. nih.gov The this compound structure is an excellent scaffold for systematic SAR studies due to its clearly defined and modifiable regions. rsc.orgnih.gov By synthesizing analogues and evaluating their biological activity, researchers can determine the importance of each part of the molecule for its therapeutic effect.

The key regions for modification in an SAR study include:

The Phenyl Ring: The position and nature of the substituent can be varied. The bromine can be moved to the ortho- or para-positions, or replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe electronic and steric effects.

The Cyclobutane Core: The rigid cyclobutane ring acts as a constrained spacer, holding the phenyl ring and acetic acid side chain in a specific spatial orientation. Its size can be modified (e.g., to cyclopentyl or cyclohexyl) to understand the impact of conformational flexibility on activity. acs.org

The Acetic Acid Side Chain: The length of the alkyl chain can be altered (e.g., propanoic or butanoic acid) to optimize binding interactions with a biological target. The carboxylic acid group itself can be replaced with bioisosteres like tetrazoles or sulfonamides.

The following table illustrates a hypothetical SAR study based on this scaffold, showing how systematic modifications could influence biological activity (represented by IC₅₀ values, where a lower value indicates higher potency).

Compound IDPhenyl Ring Modification (R1)Core Scaffold (X)Side Chain Modification (R2)Hypothetical IC₅₀ (nM)
Parent3-BrCyclobutyl-CH₂COOH150
1A4-BrCyclobutyl-CH₂COOH250
1B3-ClCyclobutyl-CH₂COOH120
1C3-CF₃Cyclobutyl-CH₂COOH85
2A3-BrCyclopentyl-CH₂COOH400
2B3-BrCyclopropyl-CH₂COOH95
3A3-BrCyclobutyl-COOH (direct)800
3B3-BrCyclobutyl-(CH₂)₂COOH180
3C3-BrCyclobutyl-CH₂CONH₂>1000

This systematic approach allows for the efficient mapping of the chemical features essential for activity, guiding the design of more potent and selective compounds.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules with specific stereochemistry, such as cis-1,3-disubstituted cyclobutane (B1203170) carboxylic acids, often presents significant challenges. acs.org Traditional synthetic routes can be lengthy and may not be scalable or environmentally friendly. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid and its derivatives. This could involve the exploration of novel catalytic systems, flow chemistry, and the use of bio-based starting materials. und.edu For instance, the development of stereoselective reductions of cyclobutylidene derivatives or the application of modern cross-coupling reactions could significantly improve synthetic efficiency. acs.orginventivapharma.com

A hypothetical comparison of a traditional versus a future, more sustainable synthetic route is presented in Table 1.

| Waste Generation | High | Low |

Advanced In-Situ Spectroscopic and Mechanistic Investigations

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and the influence of various parameters. acs.orgacs.org For reactions potentially involved in the synthesis of this compound, such as Grignard reagent formation or subsequent coupling reactions, in-situ monitoring could elucidate complex mechanistic details. acs.orgnih.govresearchgate.net This knowledge can then be used to improve reaction conditions, increase yields, and minimize side products. acs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Retrosynthesis

Predict Novel Synthetic Pathways: By analyzing vast databases of chemical reactions, AI can propose innovative and potentially more efficient synthetic strategies that a human chemist might not consider. grace.com

Optimize Reaction Conditions: ML models can be trained to predict how changes in reaction parameters (e.g., temperature, catalyst, solvent) will affect the yield and purity of the product.

Accelerate Discovery: These computational tools can significantly speed up the process of designing and synthesizing new molecules. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Derivatizations

The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for a wide range of chemical transformations. wikipedia.org While classical reactions of organobromine compounds, such as Grignard formation and nucleophilic substitution, are well-established, future research could focus on exploring novel reactivity patterns. wikipedia.org This might include the use of photoredox catalysis or mechanochemistry to achieve transformations that are difficult or impossible under traditional conditions. rsc.org Furthermore, the unique steric and electronic environment of the cyclobutane ring could lead to unconventional derivatizations, yielding analogues with interesting and potentially useful properties.

The natural world is a rich source of diverse organobromine compounds, highlighting the potential for discovering new biological activities. nih.govrsc.org

Computational Design and Prediction of Novel Analogues with Desired Structural Features

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties. compchemhighlights.orgresearchgate.net By using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the structural, electronic, and thermodynamic properties of molecules before they are synthesized in the lab. nih.govacs.orgrsc.org For this compound, computational methods could be used to:

Design Analogues with Enhanced Properties: By systematically modifying the structure of the parent compound (e.g., changing the substitution pattern on the phenyl ring, altering the stereochemistry of the cyclobutane ring), it is possible to design new molecules with improved characteristics.

Predict Biological Activity: Computational docking studies can predict how a molecule will interact with a biological target, such as an enzyme or receptor, providing a preliminary assessment of its potential as a therapeutic agent. nih.govmdpi.comresearchgate.net

Screen Virtual Libraries: Large virtual libraries of analogues can be rapidly screened using computational methods to identify the most promising candidates for synthesis and experimental testing. compchemhighlights.org

A hypothetical example of a computational screening for analogues of this compound is shown in Table 2.

Table 2: Hypothetical Computational Screening of Analogues

Analogue Predicted Binding Affinity (kcal/mol) Predicted Solubility (logS) Predicted Synthetic Feasibility
Parent Compound -7.5 -3.2 Moderate
Analogue 1 (4-fluoro) -8.2 -3.0 High
Analogue 2 (3-chloro) -7.8 -3.5 Moderate

| Analogue 3 (4-methoxy) | -7.1 | -2.8 | High |

Q & A

Basic Question

  • IR Spectroscopy : The C-Br stretch appears at 550–600 cm⁻¹; minor shifts occur based on substituent position .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 293.14 for [M+H]⁺) confirms molecular formula .
  • XRD : Crystal packing differences (e.g., monoclinic vs. orthorhombic systems) resolve structural ambiguities .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Question
Molecular Dynamics (MD) Simulations :

  • Predict binding affinity to target proteins (e.g., cyclooxygenase-2) by modeling the cyclobutyl-acetic acid moiety’s conformational flexibility .
  • Calculate logP values (e.g., ~2.8) to optimize pharmacokinetic properties .
    Software Tools : Use Gaussian09 for DFT optimization and AutoDock Vina for docking studies .

What safety protocols are essential when handling this compound?

Basic Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure (H335 hazard ).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

How do solvent choices affect reaction outcomes in cyclobutane ring formation?

Advanced Question

  • Polar Solvents (DMF) : Stabilize transition states but may promote side reactions (e.g., ester hydrolysis).
  • Nonpolar Solvents (Toluene) : Reduce solubility but improve regioselectivity in photocycloadditions .
    Optimization Strategy : Screen solvents using a Design of Experiments (DoE) approach to balance yield and purity .

What strategies mitigate low yields in multi-step syntheses of this compound?

Advanced Question

  • Intermediate Trapping : Isolate cyclobutane intermediates via flash chromatography (silica gel, hexane:ethyl acetate 4:1) .
  • Catalyst Recycling : Recover Pd catalysts using magnetic nanoparticles functionalized with diphosphine ligands .
  • Flow Chemistry : Improve photocycloaddition efficiency by UV irradiation in microreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.